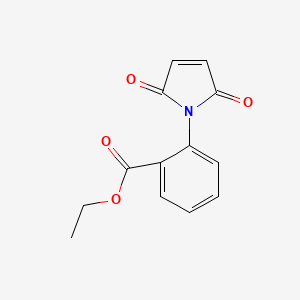

Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(17)9-5-3-4-6-10(9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQIABZDLCFQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Compound Classification and Structural Significance Within Organic Chemistry

Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate is classified as a benzoate (B1203000) ester and a heterocyclic compound. evitachem.com Its molecular structure is characterized by the presence of a pyrrolidine-2,5-dione ring, also known as a succinimide (B58015) ring, attached to the nitrogen atom of an ethyl benzoate moiety. This unique combination of an imide and a benzoate ester within a single molecule imparts specific chemical properties and reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 120103-71-1 |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol evitachem.com |

| Appearance | White to off-white crystalline solid (estimated) evitachem.com |

| Melting Point | 90-100 °C (estimated) evitachem.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water (estimated) evitachem.com |

Overview of Research Trajectories and Potential Academic Contributions

Research involving Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate and structurally similar N-substituted imides is primarily directed towards medicinal chemistry and organic synthesis. The presence of the imide functionality is of particular interest due to its prevalence in a wide array of biologically active molecules.

N-substituted phthalimides and maleimides, which share the core imide structure, are integral to various bioactive chemical formulations. researchgate.net For instance, the well-known drug thalidomide (B1683933) contains a phthalimide (B116566) structure. researchgate.net Academic research has explored N-substituted imides for a range of potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. nih.govevitachem.comglpbio.com

The academic contributions of studying this compound could lie in several areas:

Novel Bioactive Scaffolds: Its unique combination of functional groups may lead to the discovery of new compounds with interesting biological profiles.

Synthetic Intermediates: This compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. evitachem.com

Structure-Activity Relationship (SAR) Studies: By modifying the ethyl benzoate (B1203000) or the succinimide (B58015) ring, researchers can investigate how structural changes affect biological activity, leading to the design of more potent and selective therapeutic agents.

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the known activities of related N-substituted imides suggest that it could be a valuable compound for further investigation in drug discovery programs.

Historical Context of Imide and Benzoate Functionalities in Chemical Sciences

Strategic Approaches to the Pyrrolidinedione Core Elaboration

The formation of the central pyrrolidine-2,5-dione (succinimide) ring is a critical step in the synthesis of the target molecule. This section details various methods for its construction and functionalization.

Condensation Reactions in Maleimide (B117702) and Succinimide Ring Formation

The most direct route to N-substituted succinimides involves the condensation of succinic anhydride (B1165640) with a primary amine, in this case, an aminobenzoate derivative. mdpi.com This reaction typically proceeds through a two-step sequence: initial acylation of the amine by the anhydride to form an intermediate amic acid, followed by cyclodehydration to yield the imide. mdpi.com

The cyclization of the amic acid intermediate can be achieved through thermal means, often requiring high temperatures, or by using dehydrating agents such as acetic anhydride. mdpi.com More contemporary and milder methods employ catalysts like polyphosphate ester to facilitate the ring closure under less harsh conditions. beilstein-archives.org An alternative "green" approach involves carrying out the reaction in hot water, which can serve as both the solvent and a promoter for the reaction, eliminating the need for organic solvents and catalysts. researchgate.net

The following table summarizes various conditions reported for the synthesis of N-substituted succinimides:

| Amine Substrate | Anhydride | Reagents/Conditions | Yield | Reference |

| Aromatic Amines | Succinic Anhydride | Acetic Acid, Zinc | High | ijcps.org |

| Primary Amines | Succinic Acid | Hot Water (100 °C) | High | researchgate.net |

| Aromatic Amines | Succinic Anhydride | Polyphosphate Ester, Chloroform | Not specified | beilstein-archives.org |

| p-Aminophenol | Maleic Anhydride | P₂O₅, DMF, H₂SO₄ | High | nih.gov |

This table is interactive and allows for sorting and filtering of data.

For the synthesis of the maleimide analogue, N-(2-ethoxycarbonylphenyl)maleimide, a similar condensation reaction between maleic anhydride and the corresponding aniline (B41778) derivative is employed. researchgate.net

Stereoselective Syntheses via Organocatalysis and Michael Additions

While the parent this compound is achiral, the pyrrolidinedione scaffold is a common target for asymmetric synthesis to create chiral derivatives with potential biological activity. Organocatalysis has emerged as a powerful tool for the enantioselective Michael addition of nucleophiles to maleimides, which are α,β-unsaturated carbonyl compounds. nih.gov

Chiral primary and secondary amines, amino acids, and small peptides have been successfully employed as organocatalysts to promote the conjugate addition of aldehydes and ketones to N-substituted maleimides. researchgate.netresearchgate.netmdpi.com These reactions often proceed with high yields and excellent enantioselectivities, leading to the formation of substituted succinimides with one or more stereocenters. mdpi.com For instance, α,β-dipeptides have been shown to effectively catalyze the Michael addition of enolizable aldehydes to N-arylmaleimides under solvent-free conditions. nih.gov The use of aqueous media in these reactions represents an environmentally friendly approach. mdpi.com

Recent advancements also include the visible-light-promoted, metal-free synthesis of functionalized succinimides from aza-1,6-enynes, which proceeds with excellent stereoselectivity. rsc.orgrsc.org This method allows for the introduction of diverse functionalities onto the succinimide ring. rsc.orgrsc.org

Key features of organocatalyzed Michael additions to maleimides are highlighted below:

| Catalyst Type | Nucleophile | Acceptor | Key Features | Reference |

| α,β-Dipeptides | Enolizable Aldehydes | N-Aryl Maleimides | Solvent-free, high efficiency | nih.gov |

| 1,2-Diamines | Aldehydes | Maleimides | Aqueous solvent, room temperature | researchgate.net |

| Thiourea-functionalized Diamines | Isobutyraldehyde | Maleimides | Low catalyst loading, high enantioselectivity in water | mdpi.com |

| Natural Amino Acids on Solid Support | Aldehydes | N-Substituted Maleimides | Heterogeneous, recyclable catalyst | rsc.org |

This interactive table provides a summary of different organocatalytic systems.

Functionalization at the Imide Nitrogen Position

The introduction of the ethyl benzoate moiety at the nitrogen atom of the pyrrolidinedione ring is a key transformation. This is typically achieved by using a pre-functionalized primary amine, such as ethyl anthranilate, in the condensation reaction with succinic anhydride as described in section 2.1.1.

Alternatively, if starting with an unsubstituted succinimide, N-arylation methods can be employed. While direct N-arylation of succinimide can be challenging, related transformations provide insight into potential synthetic routes. The synthesis of N-substituted maleimides often involves the reaction of maleic anhydride with the desired amine. nih.govresearchgate.net For instance, N-(4-methylphenyl)maleimide can be prepared by reacting maleic anhydride with p-toluidine. nih.gov This highlights the feasibility of forming the N-aryl bond through a condensation approach.

Esterification Chemistry for the Benzoate Moiety Synthesis

The synthesis of the ethyl benzoate portion of the molecule can be approached in two primary ways: by starting with a pre-formed ethyl ester of an aminobenzoic acid or by esterifying a carboxyl group after the formation of the N-aryl succinimide ring.

Direct Esterification and Transesterification Protocols

Direct esterification, such as the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound synthesis, this would involve the esterification of 2-(2,5-dioxopyrrol-1-yl)benzoic acid with ethanol. Acid catalysts like sulfuric acid are commonly used for this transformation.

Transesterification is another viable method where an existing ester is reacted with an alcohol in the presence of an acid or base catalyst to form a new ester. While less direct for this specific synthesis, it is a fundamental reaction in ester chemistry.

Enzymatic esterification presents a greener alternative to chemical catalysis, often proceeding under milder conditions with high selectivity. Lipases are commonly used enzymes for such transformations.

Coupling Strategies for Aromatic Ester Linkages

Modern organic synthesis offers a variety of coupling reactions for the formation of aromatic esters. These methods are particularly useful when direct esterification is not feasible due to sensitive functional groups in the starting materials.

Palladium-catalyzed decarbonylative coupling reactions have been developed for the synthesis of aromatic esters from aryl halides and potassium oxalate (B1200264) monoesters. This method avoids the use of toxic carbon monoxide gas. Decarbonylative cross-coupling of aromatic phenyl esters with various nucleophiles using nickel catalysis is another advanced strategy.

Furthermore, novel coupling reagents, such as tropylium-based reagents, have been developed to facilitate esterification and amidation reactions under mild conditions. These reagents can often be used in catalytic amounts.

Convergent and Divergent Synthetic Pathways for Complex Derivatives

The strategic synthesis of complex molecules often employs convergent and divergent pathways to maximize efficiency and structural diversity. In the context of this compound, these approaches allow for the systematic development of a library of related compounds from a common core structure.

Convergent synthesis involves the preparation of several key fragments of a target molecule independently, which are then assembled in the final stages of the synthesis. While specific examples detailing a convergent synthesis of complex derivatives from this compound are not extensively documented in publicly available literature, the general principles can be applied. For instance, the succinimide ring and the functionalized benzoate moiety could be synthesized separately and then coupled. A hypothetical convergent approach could involve the synthesis of a more complex anthranilic acid ester derivative and its subsequent condensation with maleic anhydride to form the desired N-arylmaleimide core, which is the unsaturated precursor to the succinimide.

Divergent synthesis , conversely, begins with a central starting material that is elaborated through various reaction pathways to generate a range of structurally distinct products. This compound is an ideal candidate for divergent synthesis due to the presence of multiple reactive sites. The aromatic ring, the ester group, and the succinimide ring all offer handles for chemical modification.

For example, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. The aromatic ring can undergo electrophilic substitution reactions, introducing substituents at various positions, thereby altering the electronic and steric properties of the molecule. Furthermore, the succinimide ring itself can be a point of diversification. Although the succinimide ring is generally stable, reactions targeting the carbonyl groups or the methylene (B1212753) protons could be envisioned under specific conditions to create more complex heterocyclic systems.

A key strategy in both convergent and divergent synthesis is the use of combinatorial chemistry, which allows for the rapid generation of large libraries of related compounds for biological screening. nih.govnih.gov The principles of solid-phase and solution-phase synthesis are central to these efforts, enabling the systematic variation of building blocks to explore the structure-activity relationships of the resulting derivatives. nih.gov

Utility as a Synthon and Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity.

This compound, and more specifically its unsaturated precursor, Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (an N-substituted maleimide), possesses significant potential as a synthon in MCRs. The electron-deficient double bond of the maleimide moiety makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions. researchgate.net

While specific multicomponent reactions explicitly employing this compound are not prominently reported, its structural motifs are found in products of such reactions. For instance, N-substituted maleimides are known to participate in various MCRs. One can envision its use in Passerini and Ugi reactions, which are classic isocyanide-based MCRs, by first modifying the ester group to a functional group suitable for these transformations. nih.gov

The general reactivity of N-arylmaleimides in cycloaddition reactions opens avenues for their use in MCRs that incorporate a Diels-Alder or a 1,3-dipolar cycloaddition step. For example, an in-situ generated diene or dipole could react with the maleimide core of Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate in the presence of a third component to rapidly assemble complex polycyclic structures.

The application of this compound and its derivatives as building blocks in combinatorial synthesis is a promising area for the discovery of new bioactive molecules. nih.govnih.gov By incorporating this scaffold into MCR-based library synthesis, a vast chemical space can be explored efficiently.

Below is a table summarizing potential reaction types where Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate could serve as a key building block.

| Reaction Type | Potential Role of Ethyl 2-(maleimido)benzoate | Expected Product Class |

| Diels-Alder Reaction | Dienophile | Polycyclic imides |

| Michael Addition | Michael Acceptor | Functionalized succinimides |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Fused heterocyclic systems |

| Radical Reactions | Radical Acceptor | Substituted succinimides |

The strategic application of advanced synthetic methodologies, including convergent and divergent synthesis, as well as multicomponent reactions, will continue to be crucial in unlocking the full potential of this compound and its derivatives in various fields of chemical science.

Reactivity Profiles of the Pyrrolidinedione System

The N-substituted maleimide core, a pyrrolidine-2,5-dione structure, is characterized by an electron-deficient double bond and two carbonyl groups. This electronic arrangement is the primary determinant of its reactivity.

The reactivity of the imide ring is governed by the distribution of electron density. The presence of two electronegative oxygen atoms double-bonded to carbons creates significant electrophilic character at these carbonyl carbons. youtube.com An electrophile is defined as a species that is "electron-loving" and tends to have a region of low electron density, often indicated by a partial or full positive charge. youtube.com

Conversely, the lone pairs of electrons on the carbonyl oxygen atoms confer nucleophilic properties upon them. youtube.com A nucleophile is "nucleus-loving" and possesses a region of high electron density, such as a full or partial negative charge. youtube.com However, the most significant feature of the maleimide ring is the electrophilicity of the carbon-carbon double bond. The adjacent electron-withdrawing carbonyl groups pull electron density away from the double bond, making it highly susceptible to attack by nucleophiles.

| Site | Character | Reason | Typical Reactions |

|---|---|---|---|

| Carbonyl Carbons | Electrophilic | Bonded to highly electronegative oxygen atoms, creating a partial positive charge. youtube.com | Nucleophilic addition |

| Carbonyl Oxygens | Nucleophilic | Possess lone pairs of electrons. youtube.com | Protonation, coordination to Lewis acids |

| Olefinic Carbons (C=C) | Electrophilic | Electron density is withdrawn by adjacent carbonyl groups. | Conjugate (Michael) addition researchgate.net |

| Imide Nitrogen | Weakly Nucleophilic | Lone pair is delocalized across two carbonyl groups, reducing availability. | Limited reactivity |

The conjugate addition of a nitrogen-based nucleophile to an electron-poor alkene is known as an aza-Michael reaction. nih.gov The electron-deficient double bond of the maleimide moiety in this compound makes it an excellent Michael acceptor for this transformation. researchgate.net This reaction is a powerful tool for forming carbon-nitrogen bonds. beilstein-journals.org

The mechanism proceeds via the attack of a nucleophilic amine on one of the olefinic carbons of the maleimide ring. This initial attack breaks the pi bond, and the electrons are pushed onto the adjacent carbonyl group, forming an enolate intermediate. This intermediate is stabilized by resonance. Subsequent protonation of the enolate, typically from the solvent or a mild acid, yields the final β-amino carbonyl adduct. The reaction can be catalyzed by acids or bases to enhance the reactivity of the nucleophile or the acceptor. researchgate.net

Transformations of the Benzoate Ester Functionality

The ethyl benzoate portion of the molecule undergoes reactions typical of aromatic esters, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol through reaction with water. libretexts.org This process can be catalyzed by either acid or base, with each condition following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org Water attacks the carbonyl carbon, forming a tetrahedral intermediate. A proton transfer then occurs, making the ethoxy group a good leaving group (ethanol). The carbonyl double bond reforms, expelling the ethanol molecule and yielding the protonated carboxylic acid, which is then deprotonated to give the final product, 2-(2,5-dioxopyrrol-1-yl)benzoic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a potent nucleophile and directly attacks the electrophilic carbonyl carbon. libretexts.org This addition forms a tetrahedral intermediate. The carbonyl group reforms by eliminating the ethoxide ion (C₂H₅O⁻) as the leaving group. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt (sodium 2-(2,5-dioxopyrrol-1-yl)benzoate) and ethanol. quora.comsserc.org.uk Subsequent acidification is required to obtain the free carboxylic acid. sserc.org.uk

| Condition | Catalyst/Reagent | Key Steps | Initial Product |

|---|---|---|---|

| Acidic | H₃O⁺ (catalyst) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol libretexts.org | Carboxylic acid + Alcohol |

| Basic (Saponification) | OH⁻ (reagent) | 1. Nucleophilic attack by OH⁻ 2. Elimination of alkoxide 3. Deprotonation of carboxylic acid libretexts.orgquora.com | Carboxylate salt + Alcohol |

The ester functionality can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis or amidation. This reaction follows the nucleophilic acyl substitution mechanism, analogous to base-catalyzed hydrolysis. libretexts.org The amine nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to form the corresponding amide.

Transamidation refers to the exchange of an amine moiety in an amide. nih.gov While the term is more precisely applied to amide-to-amide conversion, the conversion of an ester to an amide is a foundational method for amide bond formation. nsf.govthieme-connect.com Recent advances have included transition-metal-free methods for the direct amidation of unactivated esters, often using strong bases to generate highly nucleophilic amide anions. rsc.org

Photochemical and Thermal Reactivity Investigations

The maleimide portion of this compound is photoactive and can undergo specific reactions upon exposure to ultraviolet (UV) light. The most common photochemical reaction for maleimides is the [2+2] cycloaddition with alkenes. acs.org Upon irradiation, the maleimide can be excited to a triplet state, which then reacts with an alkene to form a cyclobutane (B1203170) ring. nih.gov N-substituted maleimides can also participate in photo-induced copolymerization with electron-donor monomers, where the excited maleimide acts to initiate radical formation. kpi.ua

Thermally, N-substituted maleimides are known for their use in polymer chemistry. They can undergo polymerization or be used as comonomers to increase the glass transition temperature and thermal stability of polymers due to the rigidity of the imide ring. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Elucidating Molecular Architecture through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a definitive connectivity map for Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the aromatic benzoate (B1203000) ring, and the maleimide (B117702) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern arising from spin-spin coupling. The four protons of the ortho-substituted benzoate ring would appear as a complex multiplet in the aromatic region. The two olefinic protons of the maleimide ring are chemically equivalent and would therefore produce a singlet.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include those for the carbonyl carbons of the ester and imide groups, the sp² carbons of the aromatic and maleimide rings, and the sp³ carbons of the ethyl group. The chemical shifts of these carbons are influenced by their local electronic environment.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Maleimide CH=CH | ~6.8-7.0 | s | - |

| Benzoate Ar-H | ~7.4-8.1 | m | - |

| Ethyl -OCH₂- | ~4.4 | q | ~7.1 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imide C=O | ~170 |

| Ester C=O | ~166 |

| Maleimide C=C | ~134 |

| Benzoate Ar-C (quaternary) | ~130-132 |

| Benzoate Ar-CH | ~128-133 |

| Ethyl -OCH₂- | ~61 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. Correlations between the adjacent protons on the benzoate ring would also be observed, aiding in their specific assignment.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the signal for the maleimide protons would correlate with the signal for the olefinic carbons, and the ethyl group proton signals would correlate with their corresponding carbon signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. Key expected correlations would include the methylene protons of the ethyl group to the ester carbonyl carbon, and the aromatic protons of the benzoate ring to the quaternary carbon attached to the maleimide nitrogen.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₁₃H₁₁NO₄), the molecular weight is 245.23 g/mol . A high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass with high accuracy.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses. The primary fragmentation of the ethyl benzoate moiety often involves the loss of an ethoxy radical (-•OCH₂CH₃) to form a benzoyl cation (m/z 105), which is typically the base peak. Another common fragmentation is the loss of ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement, leading to a benzoic acid radical cation (m/z 122). The maleimide portion could also undergo fragmentation, though the benzoyl cation is expected to be a very stable and thus prominent fragment.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 245 | [M]⁺ |

| 200 | [M - OCH₂CH₃]⁺ |

| 172 | [M - C₂H₄ - CO]⁺ |

| 148 | [C₈H₄NO₂]⁺ (dioxopyrrol-1-yl)phenyl cation |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several strong absorption bands.

The most prominent features would be the carbonyl (C=O) stretching vibrations. The imide group is expected to show two distinct C=O stretching bands, typically an asymmetric stretch around 1770-1790 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹. The ester carbonyl group would exhibit a strong absorption band around 1720 cm⁻¹. The C=C stretching of the maleimide ring would be observed around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the ethyl group would be just below 3000 cm⁻¹. The C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2980 |

| Imide C=O Stretch (asymmetric) | ~1775 |

| Imide C=O Stretch (symmetric) | ~1710 |

| Ester C=O Stretch | ~1720 |

| C=C Stretch (maleimide & aromatic) | 1580-1650 |

| C-N Stretch | 1350-1390 |

X-ray Diffraction Studies of Crystalline Derivatives and Analogues

While a crystal structure for this compound itself may not be readily available, X-ray diffraction studies on analogous N-aryl maleimides provide significant insight into the expected solid-state conformation. For instance, studies on N-(2-nitrophenyl)maleimide have revealed a significant dihedral angle between the plane of the maleimide ring and the attached phenyl ring. nih.gov This twist is a result of steric hindrance between the substituents on the phenyl ring and the carbonyl groups of the maleimide.

In the case of this compound, a similar non-planar conformation is anticipated due to the steric repulsion between the ortho-ethyl benzoate group and the maleimide ring. The crystal packing would likely be stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings and the maleimide moieties of adjacent molecules. nih.gov Such structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Computational Chemistry and Theoretical Studies of Ethyl 2 2,5 Dioxopyrrol 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No specific studies detailing the quantum chemical calculations for the electronic structure and molecular orbitals of Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate were found.

Research in this area would typically involve using methods like Density Functional Theory (DFT) to calculate the molecule's electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Parameter | Value | Significance |

| HOMO Energy | - | Energy of the outermost electron-containing orbital; related to electron-donating ability. |

| LUMO Energy | - | Energy of the first vacant orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | - | Indicates chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Electron Affinity | - | Energy released when an electron is added. |

| Ionization Potential | - | Energy required to remove an electron. |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Specific analyses of non-covalent interactions and intermolecular forces for this compound have not been reported in the literature.

Prediction of Reactivity and Mechanistic Pathways

No theoretical studies predicting the reactivity or mechanistic pathways for reactions involving this compound could be located.

Computational chemistry offers powerful tools to predict where and how a molecule is likely to react. Reactivity indices, derived from conceptual DFT, such as Fukui functions, can identify the most electrophilic and nucleophilic sites within the molecule. Furthermore, computational methods can be used to model entire reaction mechanisms, calculating the transition state energies and reaction energy profiles. This allows researchers to understand the feasibility of a proposed reaction pathway and predict the major products without conducting physical experiments.

Research Applications in Chemical Biology and Materials Science

Applications in Chemical Biology and Enzyme Research

The succinimide (B58015) core is a key feature in many biologically active molecules, and derivatives of Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate have been explored for various therapeutic and research purposes in vitro.

The succinimide scaffold is a valuable component in the design of enzyme inhibitors. A structural analogue, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has been synthesized and evaluated for its potential to inhibit enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

In one study, this analogue demonstrated a greater inhibitory effect on COX-2 compared to COX-1, suggesting a potential for selective anti-inflammatory activity. The compound also showed significant, concentration-dependent inhibition of the 5-LOX enzyme, which is responsible for producing inflammatory leukotrienes. The in vitro inhibitory concentrations (IC50) were determined and are presented below.

Table 1: In Vitro Enzyme Inhibition by a Structural Analogue

| Enzyme | IC50 (µg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data sourced from in vitro assays of ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate.

Currently, there is no scientific literature available that specifically investigates this compound or its direct structural analogues as modulators of cellular signaling pathways, such as Ras activation. Research on small molecule modulators for this pathway has historically focused on other chemical scaffolds.

An extensive review of available research indicates that this compound and its related succinimide derivatives have not been a subject of investigation for their potential to mimic neurotrophic factors in in vitro models. The field of neurotrophic factor mimetics is primarily focused on peptide-based compounds or other distinct small molecule structures.

Derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate have been synthesized and evaluated for their potential as antimicrobial and anthelmintic agents. frontiersin.org One particular derivative displayed noteworthy antibacterial potency against several bacterial strains in vitro. frontiersin.org The minimum inhibitory concentrations (MICs) were determined to quantify this activity. frontiersin.org

Table 2: In Vitro Antimicrobial Activity of a Succinimide Derivative (MIC in mg/mL)

| Bacterial Strain | Compound 2 |

|---|---|

| E. sakazakii | 0.125 |

| E. coli | 0.083 |

| S. aureus | 0.073 |

| K. pneumonia | 0.109 |

Data represents the MIC for a synthesized ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivative. frontiersin.org

In addition to antibacterial screening, these compounds were tested for anthelmintic activity against the earthworm Pheretima posthuma and the poultry roundworm Ascaridia galli. frontiersin.org The compounds demonstrated excellent, dose-dependent activity, in some cases exceeding the efficacy of the standard reference drug, albendazole. frontiersin.org For instance, at a concentration of 20 mg/mL, one derivative caused the death of P. posthuma in approximately 21.66 minutes and A. galli in 19.33 minutes. frontiersin.org

The toxicological profile of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives was assessed using the brine shrimp (Artemia salina) lethality assay, a common method for preliminary cytotoxicity screening. frontiersin.org The results, expressed as LC50 (the concentration required to kill 50% of the brine shrimp nauplii), indicated moderate to low cytotoxicity compared to the positive control, etoposide. frontiersin.org This preliminary screening suggests that these compounds may serve as viable leads for further development. frontiersin.org

Table 3: In Vitro Cytotoxicity of Succinimide Derivatives against Brine Shrimp

| Compound | LC50 (µg/mL) |

|---|---|

| Compound 1 | 280 |

| Compound 2 | 455 |

| Compound 3 | 765 |

| Compound 4 | 530 |

| Etoposide (Standard) | 9.8 |

Data from a 24-hour brine shrimp lethality assay. frontiersin.org

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The benzoate (B1203000) and N-aryl maleimide (B117702) components of this compound can both participate in such interactions. Benzoate derivatives are known to act as ligands in the metal-directed assembly of coordination polymers, forming diverse structures with interesting catalytic and luminescent properties. seoultech.ac.krresearchgate.net The specific coordination geometry of the metal ion and the nature of the benzoate ligand can control the final architecture of the supramolecular assembly. seoultech.ac.kr

While direct studies on the supramolecular chemistry of this compound are not extensively reported, the principles of molecular recognition involving N-substituted maleimides are being investigated. The photophysical properties of substituted maleimides, for instance, can be exploited for sensing applications, where changes in fluorescence can signal the binding of a target analyte. bham.ac.uk The ordered arrangement of molecules in the solid state, or crystal engineering, is another area where N-aryl maleimides can play a role, influencing the bulk properties of the material.

Catalytic Applications and Ligand Development

The structural features of this compound suggest its potential use in catalysis, either as a ligand for a metal center or as a component of a catalytic system. The benzoate group can coordinate to metal ions, and a wide range of metal-benzoate complexes have been synthesized and studied for their catalytic activities in reactions such as transesterification. seoultech.ac.krresearchgate.net The catalytic efficiency can be tuned by changing the metal center and the substituents on the benzoate ligand. seoultech.ac.kr

The maleimide moiety also offers opportunities for catalytic applications. Maleimides have been used as olefin mediators in cobalt-catalyzed reactions and have been the subject of transition-metal-catalyzed C-H alkenylation reactions. rsc.orgresearchgate.net Furthermore, the development of novel ligands is a cornerstone of advancing catalytic chemistry. While specific examples of this compound as a ligand are not prominent in the literature, the synthesis of N-aryl maleimides can be achieved through catalytic methods, and maleimide derivatives have been explored in the synthesis of pharmacologically relevant compounds via cross-coupling reactions. researchgate.net The hydrolysis of the imido group in maleimide conjugates can also be catalyzed by certain metalates, which presents a strategy for controlling the heterogeneity of bioconjugates. nih.gov

Interactive Table: Catalytic Systems Involving Maleimide or Benzoate Derivatives

| Catalytic System | Ligand/Substrate Component | Type of Reaction | Reference |

| Metal(II)-benzoate complexes | Benzoate | Transesterification | seoultech.ac.krresearchgate.net |

| Cobalt(III) catalyst | Maleimide | C-H Functionalization | researchgate.net |

| Transition metal catalysts | Maleimide | C-H Alkenylation | rsc.org |

| Molybdate/Chromate | Maleimide conjugate | Imido-group hydrolysis | nih.gov |

| Zirconium/Titanium solid acid | Benzoic acid | Esterification | mdpi.comproquest.com |

Future Perspectives and Emerging Research Avenues

Innovative Synthetic Strategies for Structural Diversity

The future exploration of Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate will likely involve the development of novel synthetic methodologies to generate a diverse library of analogues. Standard synthesis of N-aryl maleimides often involves the reaction of an aniline (B41778) derivative with maleic anhydride (B1165640), followed by cyclization. researchgate.net For the parent compound, this would involve ethyl anthranilate (ethyl 2-aminobenzoate) and maleic anhydride.

Innovative strategies to achieve structural diversity could include:

Combinatorial Synthesis: By employing a variety of substituted anilines and substituted maleic anhydrides, a large array of derivatives can be produced. Modifications could be made to the benzene (B151609) ring of the benzoate (B1203000) moiety (e.g., introducing electron-donating or withdrawing groups at different positions) to systematically tune the electronic properties of the molecule.

Late-Stage Functionalization: Developing methods for the selective modification of the maleimide (B117702) or benzoate core after the main scaffold is assembled would be a powerful tool. This could involve C-H activation or other modern synthetic techniques to add new functional groups, allowing for rapid diversification from a common intermediate.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, potentially leading to higher yields, improved purity, and the ability to safely explore more reactive intermediates for creating novel derivatives.

These approaches would generate a library of compounds based on the this compound scaffold, which is essential for systematic structure-activity relationship studies.

Deeper Mechanistic Insights into Compound Reactivity

The reactivity of this compound is primarily dictated by the maleimide ring, which is a well-known Michael acceptor. Its electrophilic double bond readily reacts with nucleophiles, particularly thiols from cysteine residues in proteins. This thiol-maleimide Michael addition is a cornerstone of bioconjugation chemistry.

Future research should aim to provide deeper mechanistic insights:

Influence of the Benzoate Group: A key area of investigation will be to understand how the ortho-positioned ethyl benzoate group modulates the reactivity of the maleimide. The steric bulk and electronic nature of the ester could influence the kinetics of the Michael addition, the stability of the resulting thioether bond, and the potential for side reactions like hydrolysis.

Hydrolysis and Stability Studies: The stability of the ester linkage under various physiological conditions is another important aspect. The hydrolysis of the ester to the corresponding carboxylic acid could alter the compound's solubility, cell permeability, and biological interactions. smolecule.com Similarly, the stability of the maleimide ring itself to hydrolysis, which can compete with the desired thiol reaction, warrants detailed kinetic studies.

Photoreactivity: N-aryl maleimides can undergo photochemical reactions, such as [2+2] cycloadditions. Investigating the photophysical properties and photoreactivity of this compound could open avenues for its use in photochemistry and the development of photo-activatable probes or materials.

Rational Design of New Chemical Probes and Research Tools

The structure of this compound makes it an attractive scaffold for the rational design of chemical probes. Chemical probes are small molecules used to study biological systems. The maleimide group serves as a covalent "warhead" for tagging proteins, while the benzoate portion can be modified to incorporate reporter groups or modulate properties.

Emerging research could focus on:

Fluorogenic Probes: The ethyl benzoate group could be replaced with or coupled to a fluorophore. The probe could be designed to be non-fluorescent initially, with fluorescence "turning on" upon reaction of the maleimide with its biological target. This would allow for the specific visualization of target engagement in cells with low background signal.

Affinity-Based Probes: The benzoate ring could be elaborated with moieties that confer specific binding affinity for a particular protein or enzyme active site. This would transform the compound from a general thiol-reactive agent into a highly selective probe for a specific target.

Bifunctional Probes: The molecule could be engineered to be bifunctional. For instance, the ester could be hydrolyzed to the carboxylic acid, which could then be coupled to a biotin (B1667282) tag for affinity purification or to a drug molecule for targeted delivery, with the maleimide end still available for covalent linkage to a protein of interest.

Interdisciplinary Research with Bioengineering and Nanotechnology

The intersection of chemistry with bioengineering and nanotechnology offers exciting prospects for this compound. The maleimide functional group is widely used to attach molecules to surfaces and nanoparticles.

Future interdisciplinary applications could involve:

Surface Functionalization of Nanomaterials: The compound could be used to functionalize the surface of gold nanoparticles, quantum dots, or other nanomaterials. The maleimide would allow for the subsequent attachment of thiol-containing biomolecules like peptides or antibodies for targeted drug delivery or diagnostic applications. The benzoate portion would form part of the ligand shell, influencing the solubility, stability, and biocompatibility of the nanoparticles.

Development of Smart Biomaterials: this compound could be incorporated as a cross-linking agent in hydrogels. The maleimide groups can react with thiol-functionalized polymers to form the gel network. The ester group within the cross-linker could be designed to be hydrolyzable, leading to a time-dependent degradation of the hydrogel for controlled release of encapsulated therapeutics.

Advanced Theoretical Modeling for Structure-Activity Relationship Prediction

Computational chemistry and theoretical modeling are powerful tools for accelerating drug discovery and materials design. For this compound, these methods can provide predictive insights and guide experimental work.

Future research avenues in this area include:

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives (as described in section 7.1) and calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters), QSAR models can be built. waocp.org These models would correlate the structural features of the compounds with a measured biological activity (e.g., enzyme inhibition), allowing for the prediction of the activity of new, unsynthesized compounds.

Molecular Docking: If a specific protein target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues. This can help in understanding the key interactions responsible for binding and guide the design of more potent and selective molecules.

Reactivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction mechanism of the maleimide with thiols. These calculations can predict how substitutions on the benzoate ring will affect the reaction rates and the stability of the products, providing a theoretical foundation for the mechanistic studies mentioned in section 7.2.

Q & A

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.